molecular formula C13H18O3 B14021586 Ethyl 4-ethoxy-2,3-dimethylbenzoate

Ethyl 4-ethoxy-2,3-dimethylbenzoate

Cat. No.: B14021586
M. Wt: 222.28 g/mol
InChI Key: RJGIPQBBYDUJEN-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid and is characterized by the presence of ethoxy and methyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,3-dimethylbenzoate can be synthesized through the esterification of 4-ethoxy-2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-2,3-dimethylbenzoic acid or 4-ethoxy-2,3-dimethylbenzaldehyde.

    Reduction: Formation of 4-ethoxy-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-ethoxy-2,3-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also inhibit certain enzymes or proteins essential for the survival of microorganisms.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2,3-dimethylbenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-ethoxy-2,3-dimethylbenzoate

InChI

InChI=1S/C13H18O3/c1-5-15-12-8-7-11(9(3)10(12)4)13(14)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

RJGIPQBBYDUJEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OCC)C)C

Origin of Product

United States

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